molecular formula C10H13F2N B2842821 (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine CAS No. 2248183-05-1

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine

Cat. No. B2842821
CAS RN: 2248183-05-1
M. Wt: 185.218
InChI Key: AWZIIZMRFWIZBS-ZETCQYMHSA-N
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Description

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 2,5-difluoroamphetamine (2,5-DFA) and has been studied for its potential use in scientific research applications.

Mechanism Of Action

The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its ability to interact with the serotonin transporter. It acts as a substrate for the transporter and is taken up into the presynaptic neuron. Once inside the neuron, it causes the release of serotonin into the synaptic cleft, leading to an increase in serotonin levels. This increase in serotonin levels can have various physiological and psychological effects.
Biochemical and Physiological Effects:
(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine. This can lead to an increase in mood, energy, and motivation. It has also been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation is that its use is restricted due to its potential for abuse and dependence.

Future Directions

There are several future directions for the study of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. One potential direction is to study its effects on various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another potential direction is to study its effects on various physiological processes, such as appetite regulation and cardiovascular function. Additionally, further research is needed to determine its long-term effects and potential for abuse and dependence.

Synthesis Methods

The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction of 2,5-difluorobenzaldehyde with nitroethane to form 1-(2,5-difluorophenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2,5-difluoroamphetamine.

Scientific Research Applications

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been studied for its potential use in scientific research applications. It has been shown to have a high affinity for the serotonin transporter and can act as a selective serotonin releasing agent. This makes it a potential candidate for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

(2S)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZIIZMRFWIZBS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine

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